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Compound of Interest |

Compound Name: 2-Chloro-5-methylbenzaldehyde
CAS No.: 14966-09-7
Cat. No.: B3000574

Technical Guide: 2-Chloro-5-
methylbenzaldehyde

CAS Registry Number: 14966-09-7 (Note: User-provided CAS 55150-64-4 may refer to a
specific vendor catalog ID or salt form; this guide addresses the free aldehyde). Chemical
Formula: CsH7CIO Molecular Weight: 154.59 g/mol [1]

Executive Summary & Structural Analysis

2-Chloro-5-methylbenzaldehyde is a disubstituted benzaldehyde derivative serving as a
critical scaffold in the synthesis of pharmaceuticals, particularly bioactive heterocycles
(quinolines, benzimidazoles) and agrochemicals.

Structural Causality

The molecule features a formyl group (-CHO) with two key substituents on the benzene ring:

e Ortho-Chloro Group (Position 2): exert a significant steric effect, twisting the aldehyde group
slightly out of planarity with the aromatic ring. This steric hindrance retards nucleophilic
attack at the carbonyl carbon compared to unsubstituted benzaldehyde, requiring harsher
conditions or activated nucleophiles for condensation reactions.
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» Meta-Methyl Group (Position 5): Acts as a weak electron-donating group (EDG) via
hyperconjugation. While it slightly enriches the ring electron density, the strong inductive
electron-withdrawing effect (-1) of the chlorine atom dominates the electronic landscape,
making the ring generally deactivated toward electrophilic aromatic substitution but
susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.

Physicochemical Profile

The following properties are critical for process design. Note that due to the specific substitution
pattern, this compound often exhibits "oiling out" behavior during crystallization.
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Property Value | Description Technical Note
White to pale yellow crystalline  May appear as a supercooled
Appearance i I
solid oil if impure.
Low melting point requires
] ] ) careful temperature control
Melting Point 50 — 55 °C (Experimental) ) ) )
during vacuum drying to avoid
melt-fusion.
High boiling point necessitates
- ) high-vacuum distillation for
Boiling Point ~228 — 230 °C (at 760 mmHgQ) o ]
purification (typically <5
mmHg).
denser than water; phase
separation in aqueous
Density 1.21 g/cm3 (Predicted) workups will result in the
organic layer being at the
bottom.
_ Insoluble in water. Limited
N Soluble in DCM, EtOAc, o
Solubility solubility in cold hexanes
MeOH, Toluene o
(useful for recrystallization).
) Combustible but not highly
Flash Point >110 °C
flammable.
Lipophilic; indicates good
Partition Coeff. (LogP) ~2.7 membrane permeability

potential for derivatives.

Synthetic Utility & Reactivity

The reactivity of 2-Chloro-5-methylbenzaldehyde is defined by the competition between the

electrophilic carbonyl and the potential for displacement of the ortho-chlorine.

Core Reactivity Pathways
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o Condensation (Carbonyl): Reacts with amines to form Schiff bases (imines). The ortho-Cl
steric bulk often requires acid catalysis (e.g., acetic acid, TiCls) to drive the reaction to
completion.

o Oxidation: Readily oxidizes to 2-chloro-5-methylbenzoic acid upon exposure to air.

e Heterocyclization: A primary precursor for 1,5-benzodiazepines (via reaction with o-
phenylenediamine) and quinolines (via Friedlander synthesis).

Visualization: Reactivity Workflow

Oxidation (KMnO4/Air)
--> Benzoic Acid Deriv.

Condensation (R-NH2)
--> Schiff Base / Imine

2-Chloro-5-methylbenzaldehyde

S~< . ppe Reduction (NaBH4)
\\I\)lfﬁcuh --> Benzyl Alcohol Deriv.

~

SNAr Displacement

(Strong Nu- at High T)

Click to download full resolution via product page

Caption: Primary synthetic divergence points. SNAr displacement is hindered and requires
forcing conditions.

Experimental Protocols (Self-Validating Systems)
Protocol A: Purification via Bisulfite Adduct

Rationale: Distillation of this high-boiling aldehyde often leads to thermal degradation.
Purification via the bisulfite adduct exploits the chemical specificity of the aldehyde group,
separating it from non-carbonyl impurities (e.g., starting toluene derivatives).

Step-by-Step Methodology:
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o Preparation: Dissolve crude 2-chloro-5-methylbenzaldehyde (10 g) in 40 mL of Ethanol.

o Addition: Add 40 mL of saturated aqueous Sodium Bisulfite (NaHSOs) solution dropwise with
vigorous stirring.

o Observation: A white precipitate (the bisulfite adduct) should form immediately.

e |solation: Stir for 30 minutes in an ice bath. Filter the solid and wash with cold ethanol/ether
(removes non-aldehyde organic impurities).

e Regeneration: Suspend the solid in 50 mL of 10% Sodium Carbonate (Naz2COs) or dilute
H2S0a. Stir until the solid dissolves and an oil separates.

o Extraction: Extract the liberated aldehyde with Dichloromethane (DCM) (3 x 30 mL).

o Drying: Dry organic layer over anhydrous MgSOa4 and concentrate in vacuo.

Protocol B: Quality Control (QC) Workflow

To ensure the integrity of the material for drug development, a multi-modal characterization
approach is required.
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Raw Sample

TLC (Hex:EtOAc 8:2)
Check for spots at Rf ~0.6

[f Single Spot

GC-MS
Verify MW (154.5) & Purity

[f Purity >98%

1H NMR (CDCI3)
Aldehyde Peak @ 10.4 ppm

f Structure Confirmed

Release for Synthesis

Click to download full resolution via product page
Caption: QC decision tree. The aldehyde proton signal (~10.4 ppm) is the critical purity marker.
Handling, Stability, and Safety (E-E-A-T)
Stability & Storage[2]

o Oxidation Sensitivity: Like most benzaldehydes, this compound auto-oxidizes to the
corresponding benzoic acid upon prolonged exposure to air.

o Action: Store under an inert atmosphere (Nitrogen or Argon) at 2—8 °C.

+ Container: Amber glass vials to prevent potential photochemical degradation, though it is
less photosensitive than nitro-benzaldehydes.
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Safety Profile (GHS Classification)
» Signal Word: WARNING

e Hazard Statements:
o H315: Causes skin irritation.[1][2][3]
o H319: Causes serious eye irritation.[1][2]
o H335: May cause respiratory irritation.[1][3][4]

e Handling: Use in a fume hood. The compound has a pungent, almond-like chemical odor.
Double-gloving (Nitrile) is recommended due to its lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-Chloro-5-methylbenzaldehyde physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3000574#2-chloro-5-methylbenzaldehyde-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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